molecular formula C22H36O5 B1671294 依尼前列素 CAS No. 81026-63-3

依尼前列素

货号 B1671294
CAS 编号: 81026-63-3
分子量: 380.5 g/mol
InChI 键: CIBHDGPIOICRGX-ZQCHCGQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enisoprost is a synthetic analogue of Prostaglandin E1 (PGE1) and was developed by Pfizer Inc . It has been used in trials studying the treatment of pulmonary arterial hypertension and frostbite . It is known to be metabolically unstable in plasma .


Synthesis Analysis

Enisoprost was synthesized as an analogue of PGE1 with the intention of blocking certain PG metabolic pathways . It has 16-hydroxy-16-methyl substituents in place of the 15-hydroxy group of natural PGE1 . This substitution blocked the metabolic pathway to the corresponding 13,14-dihydro-15-keto compound, normally found for the natural PG’s .


Molecular Structure Analysis

The molecular formula of Enisoprost is C22H36O5 . It has a double-bond stereo and 3 of 4 defined stereocentres . The average mass is 380.518 Da and the monoisotopic mass is 380.256287 Da .


Chemical Reactions Analysis

Enisoprost and its primary metabolite SC-36067 were expected to be rapidly and extensively metabolized in the organism, by analogy with naturally occurring PG’s . In the absence of a cholinesterase inhibitor, enisoprost was rapidly degraded to its carboxylic acid metabolite (SC-36067) .

科学研究应用

合成和药理特性

  • 合成技术:依尼前列素及其类似物采用杯化物化学、维蒂希反应、呋喃重排和均化程序等技术合成。这些方法旨在修改化学结构以获得特定的药理特性(Collins et al., 1987)

胃肠道应用

  • 胃酸分泌抑制作用:已证明依尼前列素可以显着抑制组胺刺激的酸和胃蛋白酶输出,表明在治疗消化性溃疡病方面具有潜在疗效(Howden et al., 1987)
  • 粘膜保护活性:研究已在结肠炎啮齿动物模型中研究了依尼前列素及其类似物的粘膜保护活性,表明在炎症性肠病中具有潜在的用途(Fretland et al., 1992)

免疫抑制特性

  • 调节免疫反应:已发现依尼前列素可以抑制人外周血单核细胞的反应,可能影响免疫功能。此特性在器官移植等情况下可能具有相关性(Weir et al., 1991)

在器官移植中的应用

  • 在肝移植中的应用:依尼前列素在肝移植的临床试验中进行了评估,但未显示出对肾功能或排斥发生率的显着益处(Ismail et al., 1995)
  • 肾移植试验:肾移植中的类似研究也没有发现依尼前列素对急性排斥或肾功能的发生率有显着影响(Adams, 1992)

其他应用

  • 对细菌易位的:已证明依尼前列素可以减少细菌易位并以剂量依赖性方式调节细菌清除,这可能与烧伤和感染控制相关(Gianotti et al., 1993)

属性

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHDGPIOICRGX-ZQCHCGQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021627
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enisoprost

CAS RN

81026-63-3
Record name Enisoprost [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enisoprost
Reactant of Route 2
Enisoprost
Reactant of Route 3
Enisoprost
Reactant of Route 4
Reactant of Route 4
Enisoprost
Reactant of Route 5
Enisoprost
Reactant of Route 6
Enisoprost

Citations

For This Compound
281
Citations
JH Dygos, JP Adamek, KA Babiak… - The Journal of …, 1991 - ACS Publications
… Further development work on the synthesis of enisoprost has … terminal acetylene 8b into protected enisoprost via a one-pot … process and resulted in a 71% isolatedyield of enisoprost 10. …
Number of citations: 46 pubs.acs.org
PW Collins, AF Gasiecki, WE Perkins… - Journal of medicinal …, 1989 - ACS Publications
… one-fourth as potent as enisoprost ininhibiting gastric acid secretion, while the … of enisoprost. The cyclobutyl compound had a longer durationof antisecretory action than enisoprost and …
Number of citations: 13 pubs.acs.org
MR WEIR, XUEW LI, D GoMoLKA, R PEPPLER… - …, 1991 - journals.lww.com
Metabolic derivatives of arachidonic acid such as prostaglandins and leukotrienes may alter immune responses. Enisoprost (ENO), a synthetic prostaglandin E analog, inhibited the …
Number of citations: 14 journals.lww.com
MB Adams - Transplantation, 1992 - journals.lww.com
… This study evaluated the effects of the PGE analogue, enisoprost (EP), in a multicenter (39 … Groups were placebo, enisoprost 50 ug poqid (EP-50 pg), and enisoprost 100 pg poqid …
Number of citations: 30 journals.lww.com
R Pollak, R Knight, MF Mozes, M Maddux… - American journal of …, 1992 - Elsevier
Cyclosporine (CYA) reduces the renal synthesis of prostaglandins of the E series (PGE). Analogue of PGE, have been shown to mitigate the vasoconstriction and abnormal renal …
Number of citations: 15 www.sciencedirect.com
PW Collins, SW Kramer… - Journal of medicinal …, 1987 - ACS Publications
… A 4-fluoro analogue of enisoprost was prepared and evaluated for gastric antisecretory and … as a gastric antisecretory and mucosal protective agent than enisoprost. Enisoprost,2 la, is a …
Number of citations: 25 pubs.acs.org
L Gianotti, JW Alexander, T Pyles, R Fukushima… - Circulatory …, 1993 - europepmc.org
The aim of this study was to investigate the ability of two prostaglandin E1 (PGE1) analogues, misoprostol and enisoprost, to alter bacterial translocation following burn injury. Balb/c …
Number of citations: 20 europepmc.org
PW Collins, AF Gasiecki, WE Perkins… - Journal of medicinal …, 1990 - ACS Publications
A series of 17 unsaturated cycloalky] and cycloalkenyl analogues of enisoprost was synthesized to investigate the effects of chain unsaturation on gastric antisecretory activity and …
Number of citations: 14 pubs.acs.org
T ISMAIL, R AYRES, P KIFF, P MCMASTER… - …, 1995 - journals.lww.com
… This study evaluates the effects of enisoprost (EP), a synthetic PGE methyl ester analog, in a single-center, prospective, randomized, double-blind, placebo-controlled, parallel group …
Number of citations: 13 journals.lww.com
PW Collins, RL Shone, WE Perkins… - Journal of medicinal …, 1992 - ACS Publications
Introduction In a previous paper2 we reported that incorporation of 17 unsaturated cycloalkyl and cycloalkenyl functionality into the chain of enisoprost 1 produced compounds with …
Number of citations: 6 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。